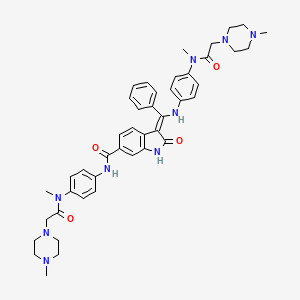
Nintedanib Impurity F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nintedanib Impurity F is a process-related impurity associated with the synthesis of Nintedanib, a tyrosine kinase inhibitor used primarily for the treatment of idiopathic pulmonary fibrosis and non-small cell lung cancer. Impurities like this compound are crucial for understanding the purity, safety, and efficacy of pharmaceutical products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Nintedanib Impurity F involves the reaction of 3-[methoxyl group (phenyl) methylene]-2-oxoindoline-6-carboxylic acid methyl esters with piperazine in methanol at 60°C. The reaction typically takes 2-5 hours, after which the reaction mixture is cooled, and the solid product is filtered and washed with methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the consistency and purity of the impurity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for the identification and quantification of the impurity .
Análisis De Reacciones Químicas
Types of Reactions
Nintedanib Impurity F undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Nintedanib Impurity F has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard in the development and quality control of Nintedanib.
Analytical Chemistry: Employed in the identification and quantification of impurities in pharmaceutical formulations.
Toxicological Studies: Assessed for its potential toxicological effects to ensure the safety of pharmaceutical products.
Mecanismo De Acción
The mechanism of action of Nintedanib Impurity F is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. it is structurally related to Nintedanib, which inhibits multiple tyrosine kinases, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor. These receptors play a role in angiogenesis and fibrosis .
Comparación Con Compuestos Similares
Similar Compounds
Nintedanib: The parent compound, used for treating idiopathic pulmonary fibrosis and non-small cell lung cancer.
Pirfenidone: Another drug used for idiopathic pulmonary fibrosis, with a different mechanism of action.
Nintedanib Esylate: A salt form of Nintedanib used in pharmaceutical formulations
Uniqueness
Nintedanib Impurity F is unique in its structural properties and its role as a process-related impurity. Its identification and quantification are essential for ensuring the purity and safety of Nintedanib formulations .
Propiedades
Fórmula molecular |
C44H51N9O4 |
|---|---|
Peso molecular |
769.9 g/mol |
Nombre IUPAC |
(3Z)-3-[[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]anilino]-phenylmethylidene]-N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-2-oxo-1H-indole-6-carboxamide |
InChI |
InChI=1S/C44H51N9O4/c1-48-20-24-52(25-21-48)29-39(54)50(3)35-15-11-33(12-16-35)45-42(31-8-6-5-7-9-31)41-37-19-10-32(28-38(37)47-44(41)57)43(56)46-34-13-17-36(18-14-34)51(4)40(55)30-53-26-22-49(2)23-27-53/h5-19,28,45H,20-27,29-30H2,1-4H3,(H,46,56)(H,47,57)/b42-41- |
Clave InChI |
WNVNYYLTQWQGEU-DYFOJMMBSA-N |
SMILES isomérico |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N/C(=C\3/C4=C(C=C(C=C4)C(=O)NC5=CC=C(C=C5)N(C)C(=O)CN6CCN(CC6)C)NC3=O)/C7=CC=CC=C7 |
SMILES canónico |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)NC(=C3C4=C(C=C(C=C4)C(=O)NC5=CC=C(C=C5)N(C)C(=O)CN6CCN(CC6)C)NC3=O)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


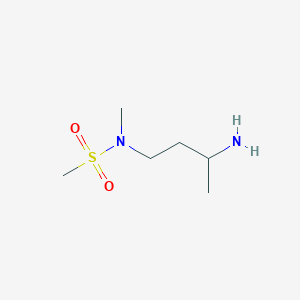
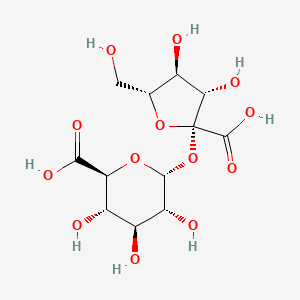
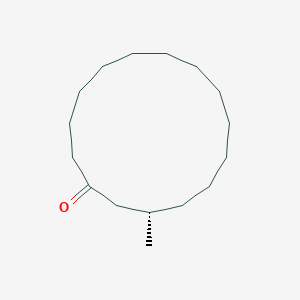

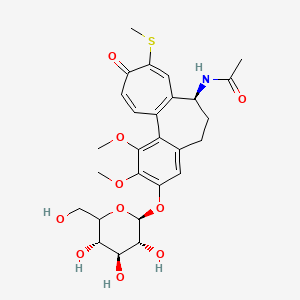
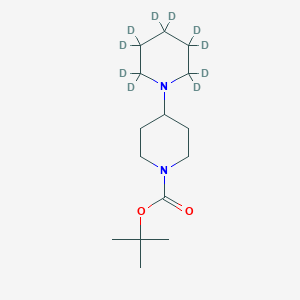

![[(6S,8aR)-7-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843985.png)
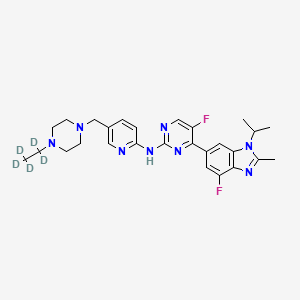
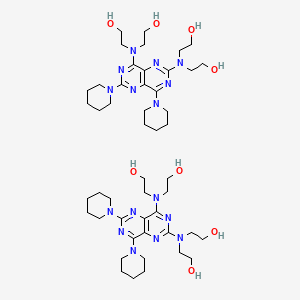


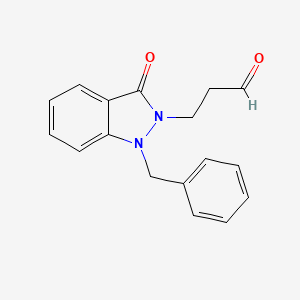
![methyl (1R,10S,11R,12S,13S)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-10-aza-1-azoniatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-5-methoxy-8-methyl-20-oxa-8,16-diazahexacyclo[10.6.1.110,13.01,9.02,7.016,19]icosa-2,4,6,14-tetraene-10-carboxylate](/img/structure/B13844024.png)
